

A Researcher's Guide to Perlecan Antibodies: A Comparative Overview

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Compound of Interest

Compound Name: *perlecan*

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For researchers, scientists, and professionals in drug development, selecting the right antibody is a critical step for achieving reliable and reproducible results. This guide provides a comparative overview of commercially available antibodies for the detection of **perlecan** (also known as Heparan Sulfate Proteoglycan 2 or HSPG2), a key component of basement membranes and the extracellular matrix. **Perlecan** is involved in a variety of biological processes, including angiogenesis, cell adhesion, and growth factor signaling.^{[1][2][3][4][5]} This guide summarizes product information from various suppliers and provides standardized protocols for common applications to aid in the selection and cross-validation process.

Comparative Data on Perlecan Antibodies

The following table summarizes key information for a selection of **perlecan** antibodies from different suppliers. This data is compiled from publicly available product datasheets and should be used as a starting point for your own validation experiments.

Supplier	Product Name/Clo ne	Catalog No.	Type	Host	Immunog en	Validated Applicati ons
Abcam	Anti-Heparan Sulfate Proteoglycan 2/Perlecan antibody [A7L6]	ab2501	Monoclonal	Rat	Tissue preparation containing Basement membrane-specific heparan sulfate proteoglycan core protein	WB, IHC-P, IHC-Fr, IP, ICC
Abcam	Anti-Heparan Sulfate Proteoglycan 2/Perlecan antibody [A76]	ab26265	Monoclonal	Mouse	Cell preparation containing Heparan Sulfate Proteoglycan 2/Perlecan protein	IP, ELISA, WB, IHC-P, AP, IHC-Fr[6]
Thermo Fisher Scientific	Perlecan Monoclonal Antibody (7B5)	13-4400	Monoclonal	Mouse	Recombinant Perlecan domain III	WB, IHC (P), ICC/IF, ELISA[7][8]
Thermo Fisher Scientific	Perlecan Polyclonal Antibody	PA5-100566	Polyclonal	Rabbit	A synthesized peptide derived from human HSPG2	WB[9]

Santa Cruz Biotechnology	Perlecan (A7L6)	sc-33707	Monoclonal	Rat	Partially purified preparation of laminin from the EHS mouse tumor	WB, IP, IF, IHC(P)[10] [11]
MilliporeSigma	Anti-Heparan Sulfate Proteoglycan (Perlecan) Antibody, clone A7L6	MAB1948P	Monoclonal	Rat	Heparan Sulfate Proteoglycan from EHS mouse tumor	IHC, IC, WB, IP[12]
MilliporeSigma	Anti-Heparan Sulfate Proteoglycan (Perlecan) Antibody, clone 5D7-2E4	MABC676	Monoclonal	Mouse	Not Specified	IHC
Proteintech	HSPG2-Specific antibody	19675-1-AP	Polyclonal	Rabbit	Peptide	WB, ELISA[13]
NeoBiotecnologies	Heparan Sulfate Proteoglycan (Large) / Perlecan Antibody [A7L6]	10537	Monoclonal	Rat	Murine EHS laminin preparation	Flow Cytometry, IF, IHC[14]

Experimental Protocols

Detailed and consistent protocols are essential for the successful validation and use of antibodies. Below are generalized protocols for Western Blotting, Immunohistochemistry, and ELISA, based on common practices and information from supplier datasheets.

Western Blotting (WB) Protocol for Perlecan

- **Sample Preparation:** Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the total protein concentration using a standard assay (e.g., BCA assay).
- **SDS-PAGE:** Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Due to the large size of **perlecan** (~469 kDa), a low percentage gel (e.g., 6%) is recommended.[\[5\]](#)[\[13\]](#)
- **Protein Transfer:** Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
- **Primary Antibody Incubation:** Incubate the membrane with the primary **perlecan** antibody at the recommended dilution (e.g., 1:500 - 1:2000) overnight at 4°C with gentle agitation.[\[7\]](#)[\[13\]](#)
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with a suitable HRP-conjugated secondary antibody (e.g., anti-rat or anti-mouse IgG) for 1 hour at room temperature.
- **Detection:** Wash the membrane as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.

Immunohistochemistry (IHC) Protocol for Perlecan in Paraffin-Embedded Tissues

- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: For antigen retrieval, immerse slides in a citrate buffer (pH 6.0) and heat in a pressure cooker or microwave.[8][15] For example, heat tissue sections in 10mM Tris with 1mM EDTA, pH 9.0, for 45 min at 95°C followed by cooling at room temperature for 20 minutes.[14]
- Peroxidase Block: Block endogenous peroxidase activity by incubating sections in a hydrogen peroxide solution (e.g., 3% H₂O₂ in methanol) for 15-30 minutes.[8][15]
- Blocking: Block non-specific binding by incubating with a blocking solution (e.g., 3% BSA in PBS) for 1 hour at room temperature.[8]
- Primary Antibody Incubation: Incubate sections with the primary **perlecan** antibody at the recommended dilution (e.g., 1:20 - 1:500) overnight at 4°C in a humidified chamber.[7][8][10]
- Washing: Wash slides three times with PBS.
- Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex, or use a polymer-based detection system, according to the manufacturer's instructions.
- Chromogen: Develop the signal with a suitable chromogen (e.g., DAB).
- Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Perlecan

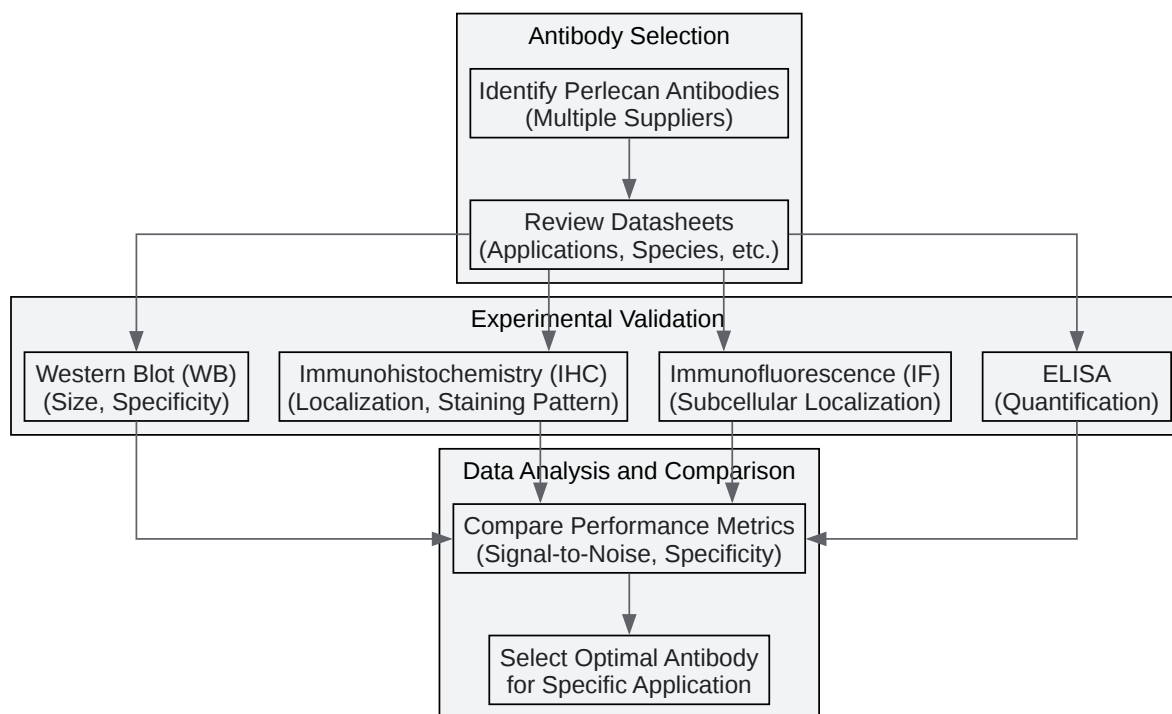
This protocol is based on a sandwich ELISA format.

- Coating: Coat a 96-well microplate with a capture antibody specific for **perlecan** and incubate overnight at 4°C.

- **Blocking:** Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
- **Sample and Standard Incubation:** Add standards and samples to the wells and incubate for a specified time (e.g., 90 minutes).[\[16\]](#)[\[17\]](#)
- **Washing:** Wash the wells multiple times with a wash buffer.
- **Detection Antibody:** Add a biotinylated detection antibody and incubate.[\[18\]](#)
- **Enzyme Conjugate:** Wash the wells and add a streptavidin-HRP conjugate.[\[18\]](#)
- **Substrate Development:** Wash the wells and add a TMB substrate solution to develop the color.[\[18\]](#)
- **Stopping the Reaction:** Stop the reaction with a stop solution (e.g., sulfuric acid), which will change the color from blue to yellow.[\[18\]](#)
- **Measurement:** Read the absorbance at 450 nm using a microplate reader. The concentration of **perlecan** in the samples is determined by comparing their absorbance to the standard curve.[\[18\]](#)

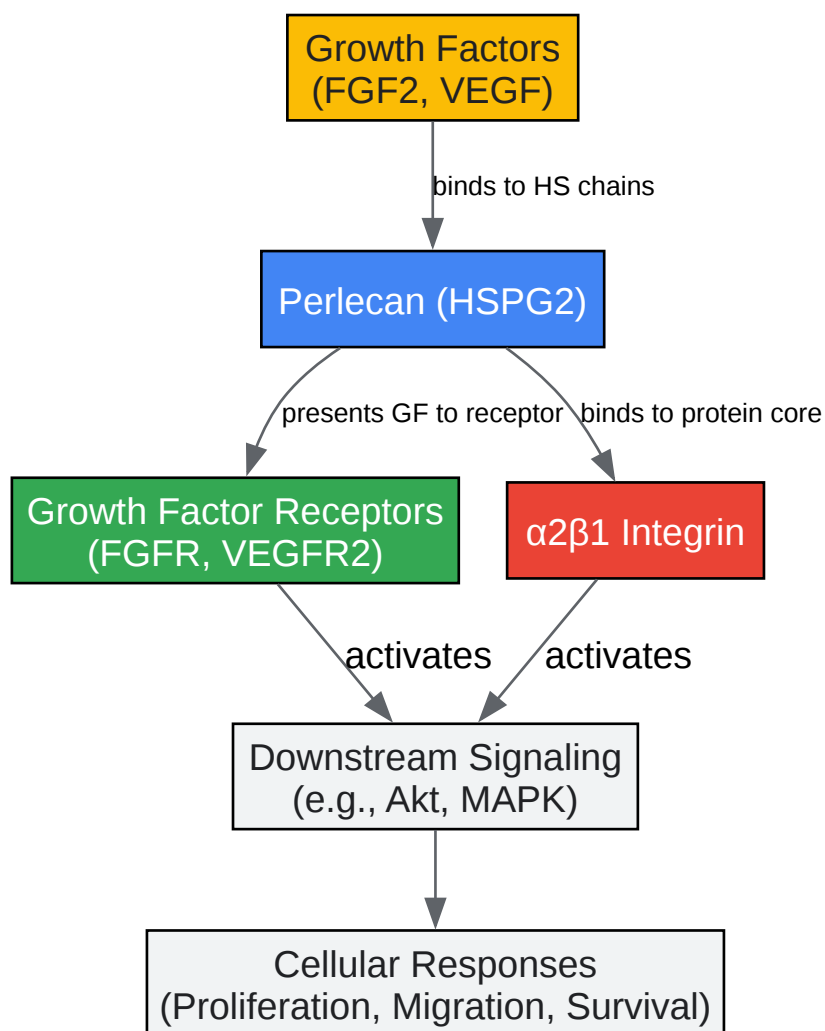
Visualizing Workflows and Pathways

To better understand the experimental processes and the biological context of **perlecan**, the following diagrams are provided.



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Caption: A generalized workflow for the cross-validation of antibodies.



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